molecular formula C13H12ClN3O3S B7566915 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea

Número de catálogo B7566915
Peso molecular: 325.77 g/mol
Clave InChI: BGVNRCHSUNQMMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea, also known as CP-673451, is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea selectively inhibits the tyrosine kinase activity of PDGFR, which is overexpressed in many types of cancer cells. By blocking the signaling pathway of PDGFR, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea suppresses the growth and survival of cancer cells. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to inhibit other tyrosine kinases, such as c-Kit and Flt-3, which are also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of PDGFR, which makes it a valuable tool for studying the role of PDGFR in cancer and other diseases. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has also been shown to have good pharmacokinetic properties and can be administered orally or intravenously. However, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has some limitations for lab experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has not yet been approved for clinical use, which may limit its relevance for some research applications.

Direcciones Futuras

There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea. One direction is to further investigate its potential therapeutic applications in cancer treatment. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other diseases, such as fibrosis and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms of 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea and its interactions with other signaling pathways.

Métodos De Síntesis

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea can be synthesized using a multi-step process, starting from commercially available 2-chlorobenzoic acid and 3-aminobenzenesulfonamide. The synthesis involves several chemical reactions, including amidation, chlorination, and urea formation. The final product is obtained as a white solid with a high purity and yield.

Aplicaciones Científicas De Investigación

1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a selective inhibitor of PDGFR, which is involved in the growth and survival of cancer cells. 1-(2-Chlorophenyl)-3-(3-sulfamoylphenyl)urea has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy.

Propiedades

IUPAC Name

1-(2-chlorophenyl)-3-(3-sulfamoylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-11-6-1-2-7-12(11)17-13(18)16-9-4-3-5-10(8-9)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVNRCHSUNQMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.